REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].IC.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1O)([O-:11])=[O:10]>C(O)C>[F:18][C:15]1[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[C:13]([O:4][CH3:1])[CH:14]=1 |f:0.1.2|
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Name
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|
Quantity
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14.5 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.1 mL
|
Type
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reactant
|
Smiles
|
IC
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)F)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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was then refluxed for 12 hours
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Duration
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12 h
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Type
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FILTRATION
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Details
|
The resulting solid was filtered
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Type
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WASH
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Details
|
washed with ethanol
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The resulting oily residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
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Type
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CONCENTRATION
|
Details
|
The separated organic layer was concentrated
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Type
|
CUSTOM
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Details
|
the residual oil was purified by column chromatography(ethylacetate/hexane=1/3)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 9.7% | |
YIELD: CALCULATEDPERCENTYIELD | 10.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |